Cas no 1341894-53-8 ((9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate)

(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate 化学的及び物理的性質
名前と識別子
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- EN300-7070457
- 1341894-53-8
- (9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate
- AKOS012711324
-
- インチ: 1S/C23H27NO3/c25-15-14-24(17-8-2-1-3-9-17)23(26)27-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22,25H,1-3,8-9,14-16H2
- InChIKey: GRGFYJNPZPRZQF-UHFFFAOYSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N(CCO)C1CCCCC1)=O
計算された属性
- 精确分子量: 365.19909372g/mol
- 同位素质量: 365.19909372g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 27
- 回転可能化学結合数: 6
- 複雑さ: 468
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.4
- トポロジー分子極性表面積: 49.8Ų
(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7070457-0.05g |
(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate |
1341894-53-8 | 0.05g |
$1020.0 | 2023-05-23 | ||
Enamine | EN300-7070457-10.0g |
(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate |
1341894-53-8 | 10g |
$5221.0 | 2023-05-23 | ||
Enamine | EN300-7070457-2.5g |
(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate |
1341894-53-8 | 2.5g |
$2379.0 | 2023-05-23 | ||
Enamine | EN300-7070457-0.1g |
(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate |
1341894-53-8 | 0.1g |
$1068.0 | 2023-05-23 | ||
Enamine | EN300-7070457-0.25g |
(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate |
1341894-53-8 | 0.25g |
$1117.0 | 2023-05-23 | ||
Enamine | EN300-7070457-0.5g |
(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate |
1341894-53-8 | 0.5g |
$1165.0 | 2023-05-23 | ||
Enamine | EN300-7070457-5.0g |
(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate |
1341894-53-8 | 5g |
$3520.0 | 2023-05-23 | ||
Enamine | EN300-7070457-1.0g |
(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate |
1341894-53-8 | 1g |
$1214.0 | 2023-05-23 |
(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate 関連文献
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamateに関する追加情報
Recent Advances in the Application of (9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate (CAS: 1341894-53-8) in Chemical Biology and Pharmaceutical Research
The compound (9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate (CAS: 1341894-53-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its fluorenylmethyloxycarbonyl (Fmoc) protecting group and cyclohexyl-hydroxyethyl carbamate structure, has demonstrated versatile applications in peptide synthesis, drug delivery systems, and as a key intermediate in the development of novel therapeutic agents. Recent studies have explored its potential in enhancing the stability and bioavailability of peptide-based drugs, as well as its role in the design of targeted drug delivery systems.
One of the most notable advancements involves the use of this compound in solid-phase peptide synthesis (SPPS). Researchers have reported that the Fmoc group in (9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate provides excellent protection for amino groups during peptide chain assembly, while the hydroxyethyl moiety offers additional functionality for post-synthetic modifications. This dual functionality has been leveraged to develop peptide conjugates with improved pharmacokinetic properties, as evidenced by recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters.
In addition to its applications in peptide synthesis, this compound has been investigated for its potential in drug delivery. A 2023 study published in Molecular Pharmaceutics highlighted its use as a linker in prodrug designs, where the carbamate bond was cleaved enzymatically to release active drug molecules at targeted sites. This approach has shown promise in reducing off-target effects and improving therapeutic efficacy, particularly in cancer treatment. The study reported a significant enhancement in tumor-specific drug accumulation when using (9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate as part of the prodrug architecture.
Further research has explored the compound's role in the development of self-assembling biomaterials. A recent paper in Advanced Materials demonstrated that the amphiphilic nature of (9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate enables the formation of nanostructures with potential applications in tissue engineering and regenerative medicine. These nanostructures were shown to support cell adhesion and proliferation, making them attractive candidates for scaffold materials in 3D cell culture systems.
The safety profile and metabolic fate of (9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate have also been subjects of recent investigation. Toxicology studies published in Chemical Research in Toxicology indicate that the compound exhibits favorable metabolic stability and low cytotoxicity at therapeutic concentrations. However, researchers have noted that the cleavage products of the Fmoc group require careful consideration in drug design to minimize potential side effects.
Looking forward, the unique properties of (9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate (CAS: 1341894-53-8) position it as a valuable tool in pharmaceutical development. Ongoing research is exploring its applications in mRNA delivery systems, where its ability to form stable complexes with nucleic acids could address current challenges in gene therapy. As the field continues to evolve, this compound is expected to play an increasingly important role in the development of next-generation therapeutics and biomaterials.
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